![molecular formula C22H23ClN4O3 B2688792 3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione CAS No. 896373-63-0](/img/structure/B2688792.png)
3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a quinazoline-2,4-dione group . The presence of these functional groups may contribute to the compound’s biological activity.Scientific Research Applications
Hypotensive Agents
Compounds structurally related to "3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione" have been studied for their hypotensive activities. These studies involve the synthesis and evaluation of various derivatives for their ability to induce relaxation effects on blood vessels, which can help in lowering blood pressure. Such research suggests potential applications in developing new therapeutic agents for hypertension (Eguchi et al., 1991).
Antimicrobial Activities
Research into quinazoline derivatives has demonstrated their significant antibacterial and antifungal properties. Synthesis and evaluation of substituted quinazoline compounds have shown promising activity against various bacterial and fungal strains, highlighting their potential as a basis for developing new antimicrobial agents (Vidule, 2011).
Antifungal and Antibacterial Agents
The synthesis and biological evaluation of novel quinazolinone derivatives have been conducted to explore their potential as antifungal and antibacterial agents. These studies focus on creating compounds with enhanced solubility in biologically relevant solvents and determining their pharmacological properties, including their effectiveness in inhibiting microbial growth (Volkova et al., 2020).
Anticancer Agents
The development of quinazoline derivatives containing piperazine moieties for anticancer applications has shown promising results. These compounds have been synthesized and tested for their antiproliferative activities against various cancer cell lines, indicating their potential as novel anticancer agents (Li et al., 2020).
Hemostatic Activity
Some quinazoline derivatives have been synthesized and evaluated for their hemostatic activity, which refers to their ability to promote blood clotting. This research aims to discover compounds that could serve as effective hemostatic agents, potentially useful in treating bleeding disorders (Pulina et al., 2017).
Serotonin Receptor Ligands
Quinazoline compounds have been explored for their potential as serotonin receptor ligands. These studies involve the synthesis of new derivatives and their evaluation as possible therapeutic agents for disorders related to serotonin dysregulation, such as depression and anxiety (Kowalski et al., 2001).
properties
IUPAC Name |
3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c23-16-5-3-6-17(15-16)25-11-13-26(14-12-25)20(28)9-4-10-27-21(29)18-7-1-2-8-19(18)24-22(27)30/h1-3,5-8,15H,4,9-14H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWIXEPKPVSXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)
![5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole](/img/structure/B2688713.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)
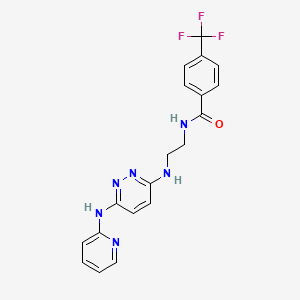
![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)
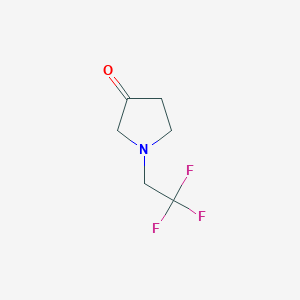
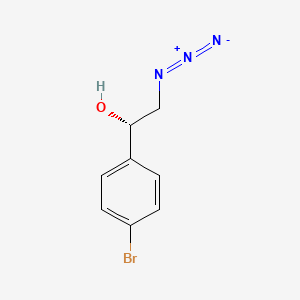
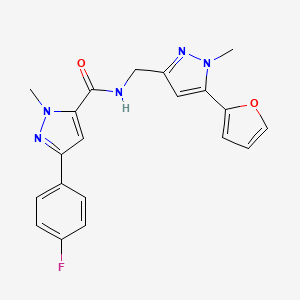
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)


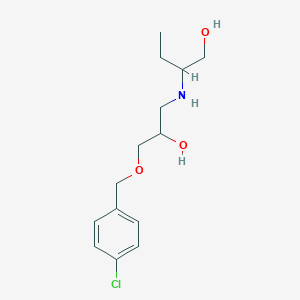
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)